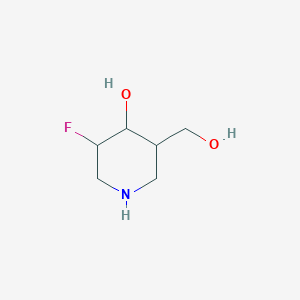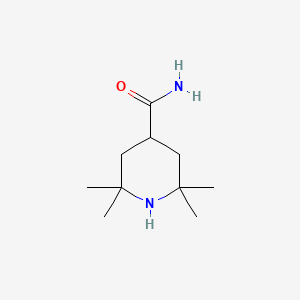
2,2,6,6-Tetramethylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,6,6-Tetramethylpiperidine-4-carboxamide is an organic compound belonging to the piperidine family. It is characterized by the presence of four methyl groups attached to the piperidine ring, which significantly influences its chemical properties and reactivity. This compound is often used in various chemical reactions and has applications in multiple scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-Tetramethylpiperidine-4-carboxamide typically involves the reaction of 2,2,6,6-Tetramethylpiperidine with a carboxylating agent. One common method starts with the conjugate addition of ammonia to phorone, forming triacetone amine. This intermediate is then reduced using the Wolff-Kishner reaction to yield 2,2,6,6-Tetramethylpiperidine .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,6,6-Tetramethylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylamines in the presence of oxidizing agents like oxone.
Reduction: The compound can be reduced using reducing agents such as hydrazine.
Substitution: It participates in substitution reactions, where the amide group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Oxone, iodine.
Reducing Agents: Hydrazine, lithium aluminum hydride.
Substitution Reagents: Allylic chlorides, carbon dioxide, phenylsilane.
Major Products:
Hydroxylamines: Formed through oxidation.
N-Methylated Amines: Produced via N-methylation reactions.
Sulfenamide Compounds: Result from reactions with heterocyclic thiols.
Wissenschaftliche Forschungsanwendungen
2,2,6,6-Tetramethylpiperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a hindered base in organic synthesis to prepare metallo-amide bases and silylketene acetals.
Biology: Employed in the synthesis of biologically active molecules and as a precursor in the preparation of pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers, coatings, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,2,6,6-Tetramethylpiperidine-4-carboxamide involves its role as a hindered base. It interacts with various molecular targets and pathways, facilitating reactions that require a strong, non-nucleophilic base. The compound’s steric hindrance due to the four methyl groups prevents unwanted side reactions, making it highly selective in its reactivity .
Vergleich Mit ähnlichen Verbindungen
2,2,6,6-Tetramethylpiperidine: A closely related compound used as a hindered base in organic synthesis.
4-Amino-2,2,6,6-Tetramethylpiperidine: Another derivative with applications in the synthesis of light stabilizers.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Used in polymer chemistry for the production of specialized materials.
Uniqueness: 2,2,6,6-Tetramethylpiperidine-4-carboxamide stands out due to its specific functional group, which imparts unique reactivity and selectivity in chemical reactions. Its ability to act as a hindered base while maintaining stability under various conditions makes it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C10H20N2O |
|---|---|
Molekulargewicht |
184.28 g/mol |
IUPAC-Name |
2,2,6,6-tetramethylpiperidine-4-carboxamide |
InChI |
InChI=1S/C10H20N2O/c1-9(2)5-7(8(11)13)6-10(3,4)12-9/h7,12H,5-6H2,1-4H3,(H2,11,13) |
InChI-Schlüssel |
YEIHUTHWXYACCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(N1)(C)C)C(=O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![copper;sodium;4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate](/img/structure/B13101189.png)

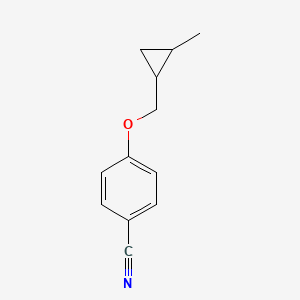
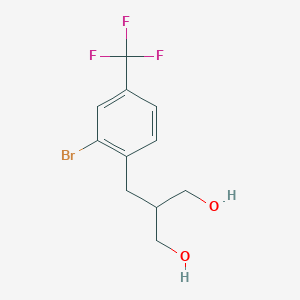

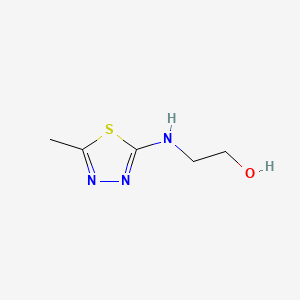
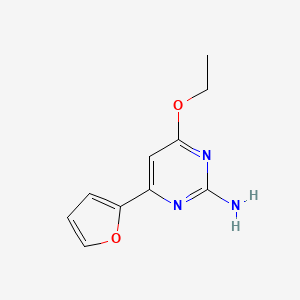

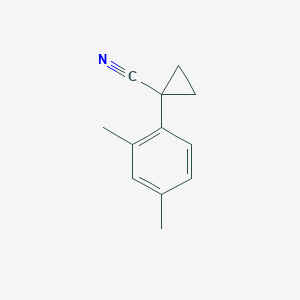
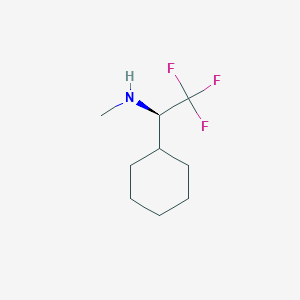
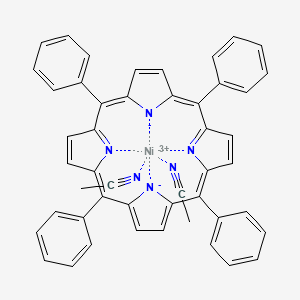
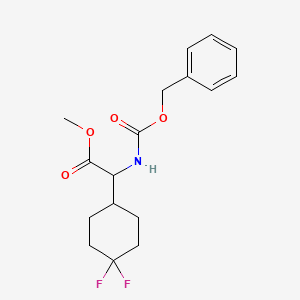
![6-Methoxy-8-methyl-2-methylsulfonylpyrido[6,5-d]pyrimidin-7-one](/img/structure/B13101303.png)
